molecular formula C₁₃H₁₈N₄O B1144420 6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde CAS No. 1018497-82-9

6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde

Cat. No.: B1144420
CAS No.: 1018497-82-9
M. Wt: 246.31
InChI Key:
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Description

6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological macromolecules, while the pyrazolo[3,4-b]pyridine core can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: Another aldehyde-containing pyridine derivative with different substitution patterns.

    Nicotinaldehyde: A pyridine derivative with an aldehyde group at the 3-position.

    Isonicotinaldehyde: A pyridine derivative with an aldehyde group at the 4-position.

Uniqueness

6-(Diethylamino)-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde is unique due to its specific substitution pattern and the presence of both diethylamino and dimethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(diethylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-5-17(6-2)12-10(8-18)7-11-9(3)15-16(4)13(11)14-12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUJIWVLSSPNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=C1C=O)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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